Isocorilagin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22O18 |
|---|---|
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[(1S,19R,21R,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27-/m1/s1 |
InChI Key |
TUSDEZXZIZRFGC-LNBIJUBGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O |
Synonyms |
isocorilagin |
Origin of Product |
United States |
Occurrence, Isolation Methodologies, and Biosynthetic Pathways of Isocorilagin
Natural Distribution and Botanical Sources of Isocorilagin
This compound has been identified in a variety of plant species, spanning several families. Its presence is particularly well-documented in the families Phyllanthaceae, Euphorbiaceae, and Geraniaceae. These findings underscore the chemodiversity of tannins and related polyphenols across different plant taxa.
Some of the key botanical sources of this compound include:
Phyllanthus niruri : This plant, belonging to the Phyllanthaceae family, is a well-established source of this compound. nih.gov Studies have focused on the leaves of this plant for the isolation of the compound. nih.gov
Alchornea triplinervia : A member of the Euphorbiaceae family, this species has also been reported to contain this compound. nih.gov
Pelargonium reniforme : This species from the Geraniaceae family is another confirmed botanical source of this compound. nih.gov
Alchorneopsis floribunda : Research on this Amazonian tree has revealed this compound as a major phytochemical constituent in its leaves and stem.
Picrorhiza kurrooa : This plant is also listed as containing this compound.
The distribution of this compound and its parent class, ellagitannins, is not uniform across the plant kingdom. Ellagitannins are characteristic constituents of many dicotyledonous plant families. Their structural diversity arises from the numerous possible combinations of oxidative couplings of the precursor, pentagalloylglucose (B1669849). utu.fi
Botanical Sources of this compound
| Plant Species | Family | Plant Part(s) |
|---|---|---|
| Phyllanthus niruri | Phyllanthaceae | Leaves |
| Alchornea triplinervia | Euphorbiaceae | Not specified |
| Pelargonium reniforme | Geraniaceae | Not specified |
| Alchorneopsis floribunda | Euphorbiaceae | Leaves, Stem |
| Picrorhiza kurrooa | Plantaginaceae | Not specified |
The isolation and purification of this compound from complex plant matrices necessitate the use of advanced analytical techniques. A common starting point is the extraction from dried and powdered plant material using solvents of varying polarity.
A general workflow for the isolation of this compound and related hydrolyzable tannins involves:
Extraction : Initial extraction is often carried out with polar solvents such as methanol, ethanol, or acetone, sometimes in aqueous mixtures, to efficiently solubilize the polar tannin compounds.
Fractionation : The crude extract is then subjected to fractionation to separate compounds based on their chemical properties. This can be achieved through liquid-liquid partitioning with solvents of increasing polarity.
Chromatographic Purification : Column chromatography is a crucial step for the purification of this compound. Common stationary phases include silica (B1680970) gel and C18 reversed-phase silica gel. Preparative High-Performance Liquid Chromatography (prep-HPLC) is often employed for the final purification to obtain the compound at a high degree of purity. rsc.org
For the closely related compound, corilagin (B190828), a more advanced and "green" extraction and purification process has been developed, which could be adapted for this compound. This method combines:
Ionic Liquid Extraction : Utilizing an aqueous ionic liquid solution to enhance the extraction efficiency from the plant material. rsc.org
Macroporous Resin Adsorption : The extract is then passed through a macroporous resin column to remove the ionic liquid and other impurities. rsc.org
Preparative High-Performance Liquid Chromatography (prep-HPLC) : This technique is used for the fine separation and purification of the target compound. rsc.org
Precipitation : The final step involves the precipitation of the purified compound from water to achieve very high purity. rsc.org
The identification and structural elucidation of isolated this compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
The occurrence of this compound is a reflection of the broader phenomenon of chemodiversity in the plant kingdom. Chemodiversity refers to the vast array of specialized metabolites produced by plants, which play crucial roles in their interactions with the environment. Ellagitannins, including this compound, are a prime example of this diversity, with over 500 structurally characterized compounds identified to date. utu.fi
The distribution of this compound and other ellagitannins is not random but follows certain taxonomic patterns. As mentioned, they are predominantly found in dicotyledonous plants. The structural variations within the ellagitannin family, such as the position and number of HHDP groups and other acyl moieties on the glucose core, contribute to the chemodiversity observed even within a single plant species.
The biosynthesis of this vast array of ellagitannins is a result of the numerous combinatorial possibilities of intramolecular and intermolecular oxidative couplings of the precursor molecule, pentagalloylglucose. utu.fi This inherent flexibility in the biosynthetic pathway allows for the generation of a wide range of structurally related compounds, each potentially with distinct biological activities.
Elucidation of this compound Biosynthetic Routes
The biosynthesis of this compound is a complex process that is part of the broader pathway for hydrolyzable tannins. This pathway originates from the shikimate pathway, a central metabolic route in plants for the synthesis of aromatic amino acids and other important compounds.
The general steps leading to the formation of ellagitannins like this compound are as follows:
Gallic Acid Formation : The journey begins with the synthesis of gallic acid, the fundamental building block of all hydrolyzable tannins. Gallic acid is derived from an intermediate of the shikimate pathway.
Formation of β-glucogallin : Gallic acid is then esterified with a glucose molecule to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin.
Galloylation Steps : A series of galloylation reactions occur, where additional galloyl groups are transferred to the glucose core, ultimately leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose). researchgate.net
Oxidative Coupling : The key step in the formation of ellagitannins is the oxidative coupling of two spatially adjacent galloyl groups on the pentagalloylglucose molecule. This reaction forms the characteristic hexahydroxydiphenoyl (HHDP) group. researchgate.net The first ellagitannin formed in this pathway is often tellimagrandin II. utu.fi
Further Modifications : From this point, a series of further dehydrogenations, degalloylation, and other modifications can occur to produce the vast array of structurally diverse ellagitannins, including this compound. utu.fi
Several key enzyme classes have been identified as being crucial for the biosynthesis of hydrolyzable tannins, and by extension, this compound. While the specific enzymes for every step in the this compound pathway may not be fully characterized, the general enzymatic machinery is understood.
Key Enzyme Classes in Hydrolyzable Tannin Biosynthesis
| Enzyme Class | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| UDP-glucosyltransferases (UGTs) | Esterification of gallic acid with glucose | Gallic acid, UDP-glucose | β-glucogallin |
| Galloyltransferases | Transfer of galloyl groups to the glucose core | β-glucogallin, other galloylglucoses | Di-, tri-, tetra-, and pentagalloylglucose |
| Laccases/Phenol (B47542) Oxidases | Oxidative coupling of galloyl groups | Pentagalloylglucose | Tellimagrandin II (an ellagitannin) |
The formation of the HHDP group is a critical step and is catalyzed by laccase-like phenol oxidases. These enzymes facilitate the regio- and stereospecific oxidation of pentagalloylglucose to form the initial ellagitannin structures. Further oxidative reactions, also likely enzyme-mediated, lead to the formation of more complex ellagitannins.
The regulation of tannin biosynthesis occurs predominantly at the transcriptional level. nih.gov While specific gene clusters for this compound biosynthesis have not been explicitly defined, transcriptomic analyses of plants known to produce hydrolyzable tannins have provided valuable insights into the genes involved.
Studies on species rich in hydrolyzable tannins, such as strawberry, have identified genes encoding key enzymes like UGT84A22, which is involved in the synthesis of galloylglucose esters. oup.com Transcriptome analysis allows for the identification of genes that are co-expressed with the accumulation of tannins, providing candidates for further functional characterization.
The general approach to identifying biosynthetic gene clusters involves:
Transcriptome Sequencing : Performing RNA sequencing on plant tissues at different developmental stages or under various environmental conditions to identify differentially expressed genes.
Co-expression Analysis : Identifying genes whose expression patterns correlate with the accumulation of this compound or related compounds.
Functional Genomics : Characterizing the function of candidate genes through techniques such as virus-induced gene silencing or heterologous expression in microbial systems.
These approaches have been successful in elucidating the genetic basis of other specialized metabolite pathways and are applicable to the study of this compound biosynthesis.
The production of this compound, like other secondary metabolites, is not static but is influenced by a variety of internal and external factors. Plant tannins are known to be involved in defense against herbivores and pathogens, and their synthesis can be induced by biotic and abiotic stresses.
Environmental Factors:
Light : Light intensity and quality can influence the production of phenolic compounds, including tannins.
Nutrient Availability : The availability of essential nutrients in the soil can impact the allocation of resources to secondary metabolism.
Water Stress : Drought conditions have been shown to affect the biosynthesis of various secondary metabolites in plants.
Herbivory and Pathogen Attack : Physical damage from herbivores or infection by pathogens can trigger the synthesis of defense compounds like tannins.
Developmental Factors:
Tissue Type : The concentration of this compound can vary significantly between different plant organs, such as leaves, stems, and roots.
Developmental Stage : The accumulation of tannins often changes throughout the life cycle of a plant, with higher concentrations sometimes found in younger, more vulnerable tissues.
The regulation of tannin biosynthesis in response to these cues is a complex process involving signaling pathways that modulate the expression of the biosynthetic genes. For example, the expression of tannin biosynthetic genes can be triggered by abiotic stress conditions, leading to an accumulation of these protective compounds. researchgate.net
Synthetic Strategies and Structural Modifications of Isocorilagin
Total Synthesis Approaches for Isocorilagin
Total synthesis of ellagitannins like this compound typically involves the construction of the glucose core and the subsequent attachment of the phenolic acid moieties (gallic acid and the HHDP group) through ester linkages. The complexity arises from the multiple hydroxyl groups on the glucose unit, requiring sophisticated protecting group strategies and selective acylation reactions.
Development of Novel Synthetic Methodologies for the this compound Core Structure
While specific novel methodologies solely for the this compound core are not extensively detailed in the search results, research on the total synthesis of related ellagitannins like corilagin (B190828) highlights key strategies that would be applicable. One significant challenge in synthesizing ellagitannins with a 1C4 glucose core, such as corilagin and likely this compound, is the presence of a ring-flipped glucose conformation nih.gov. Methodologies have been developed to address this, often involving temporarily ring-opened synthetic routes to construct the HHDP bridge nih.gov.
The formation of the HHDP bridge, an 11-membered bislactone ring, is a crucial step in the synthesis of many ellagitannins. Approaches to forming this bridge have included intramolecular aryl-aryl coupling reactions acs.org. For instance, the synthesis of strictinin, another ellagitannin, involved the formation of the 4,6-(S)-HHDP bridge through intramolecular coupling of gallates acs.org.
Stereoselective and Regioselective Control in this compound Synthesis
Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of ellagitannins due to the numerous chiral centers and hydroxyl groups. In the synthesis of corilagin, stereoselective esterification at the anomeric position of the glucose core with a galloyl group has been achieved using specific conditions, such as employing acid chloride in the presence of a base like triethylamine (B128534) acs.org. This method yielded the desired β-anomer with high selectivity acs.org. However, other methods like Steglich condensation or the addition of catalytic DMAP resulted in lower anomeric stereoselectivity acs.org.
Regioselective functionalization of unprotected glucose has also been explored in the total synthesis of ellagitannins acs.orgresearchgate.net. This involves selectively reacting specific hydroxyl groups on the glucose core while leaving others free or protected differently. Techniques like regioselective benzylation have been employed to achieve this control acs.org.
Semisynthesis and Chemical Derivatization of this compound Analogues
Semisynthesis, which involves using a naturally occurring compound as a starting material for chemical modification, and chemical derivatization are valuable approaches for generating analogues of this compound. These methods allow for targeted structural changes to investigate the relationship between structure and biological activity or to create molecules with enhanced properties.
Mechanistic Investigations of Isocorilagin S Biological Activities
Elucidation of Cellular and Molecular Targets of Isocorilagin
Understanding the precise cellular and molecular components that this compound interacts with is crucial for defining its mechanism of action. Research in this area focuses on identifying the proteins, receptors, and enzymes that bind to or are modulated by this compound.
Identification of Protein Binding Partners and Receptor Interactions of this compound
Studies investigating the molecular targets of compounds often employ techniques such as molecular docking to predict interactions with specific proteins and receptors. While comprehensive data on this compound's protein binding partners and receptor interactions beyond enzyme active sites are still emerging, in silico studies have explored its potential interactions with targets like the estrogen receptor alpha (ER-α) biomedres.us. Molecular docking simulations have been used to evaluate the binding affinity and pose of this compound within the binding pocket of ER-α biomedres.us.
Investigation of Enzyme Modulation and Inhibition Profiles by this compound (e.g., Neuraminidase, Cholinesterases)
This compound has demonstrated notable inhibitory activity against key enzymes, particularly neuraminidase and cholinesterases.
Neuraminidase Inhibition: this compound has been identified as a potent inhibitor of influenza A virus (IAV) neuraminidase (NA). Mechanistic studies have shown that this compound can inhibit NA activity and directly influence virus release from host cells nih.govpreprints.org. Molecular docking studies suggest that this compound binds to highly conserved residues in the active sites of NA, indicating potential effectiveness against various influenza strains and a lower likelihood of developing drug resistance nih.gov.
Cholinesterase Inhibition: this compound exhibits inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of acetylcholine (B1216132) mdpi.comnih.govdntb.gov.uaresearchgate.net. Studies have reported IC50 values for this compound against AChE and BChE, indicating its potency mdpi.comnih.gov. Kinetic analyses have suggested that this compound acts as a non-competitive inhibitor for AChE and an uncompetitive inhibitor for BChE nih.gov. In silico molecular docking studies have provided insights into the binding modes, suggesting that this compound can block substrate entry to the AChE active site through hydrogen bonding and occupy the active site of BChE nih.gov.
The following table summarizes some of the enzyme inhibition data for this compound:
| Enzyme | IC50 (µM) | Inhibition Type (if specified) | Reference |
| Acetylcholinesterase (AChE) | 0.49 | Non-competitive | nih.gov |
| Butyrylcholinesterase (BChE) | 4.20 | Uncompetitive | nih.gov |
| Influenza A Virus Neuraminidase (H1N1) | 9.19 ± 1.99 | Not specified | nih.gov |
| Influenza A Virus Neuraminidase (H3N2) | 23.72 ± 2.51 | Not specified | nih.gov |
| Influenza A Virus Neuraminidase (NA-H274Y H1N1) | 4.64 ± 3.01 | Not specified | nih.gov |
This compound's Modulatory Effects on Intracellular Signaling Pathways
Beyond direct enzyme inhibition, this compound has been investigated for its ability to modulate various intracellular signaling pathways that play crucial roles in cellular processes.
Regulation of Transcription Factor Activity and Gene Expression by this compound
Transcription factors are key regulators of gene expression. While specific details on this compound's direct interaction with transcription factors are limited in the provided search results, modulation of gene expression has been observed in the context of its antiviral activity. For instance, this compound was shown to inhibit the expression of IAV hemagglutinin (HA) mRNA transcripts in infected cells frontiersin.org. This suggests an influence on viral gene expression, potentially through mechanisms involving host or viral transcription factors. The NF-κB signaling pathway is a prominent pathway involving transcription factors that regulate genes related to inflammation and immune responses cellsignal.com. While a direct link between this compound and NF-κB modulation wasn't explicitly detailed in the context of this compound itself in the provided results, NF-κB is a common target explored for anti-inflammatory and antiviral compounds.
This compound in the Context of Oxidative Stress Response Research
Research into the biological activities of this compound includes its potential role in modulating the oxidative stress response. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage nih.govresearchgate.net. Antioxidants play a crucial role in counteracting oxidative stress by scavenging ROS or enhancing endogenous defense systems nih.govmdpi.comfrontiersin.org.
Molecular Mechanisms of Reactive Oxygen Species (ROS) Scavenging by this compound
While specific detailed molecular mechanisms of ROS scavenging directly attributed to this compound in the provided search results are limited, the general mechanisms by which polyphenols, a class of compounds that includes tannins like this compound, exert antioxidant effects involve their ability to react with free radicals, chelate metal catalysts, activate antioxidant enzymes, and inhibit oxidases nih.gov. ROS, such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (HO•), are generated through various cellular processes and can cause damage to biomolecules mdpi.comactascientific.com. The scavenging of these reactive species is a key strategy in mitigating oxidative damage nih.govmdpi.com.
Research into this compound's Anti-Inflammatory Modulatory Effects
Inflammation is a complex biological response involving various mediators and signaling pathways nih.gov. Research has explored the potential of natural compounds, including polyphenols, to modulate inflammatory processes frontiersin.orgmdpi.com.
Inhibition of Pro-inflammatory Mediators and Cytokine Production by this compound
Inflammatory responses involve the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.govfrontiersin.orgmdpi.commdpi.commdpi.commedsci.org. These molecules play significant roles in the initiation and perpetuation of inflammation mdpi.com. Inhibition of the production or activity of these mediators is a common target for anti-inflammatory research mdpi.com. While specific data on this compound's direct inhibitory effects on these mediators and cytokines is not explicitly detailed in the provided search results, studies on related compounds and general anti-inflammatory research highlight this as a key area of investigation nih.govmedsci.orgnih.govnih.gov.
Investigation of this compound's Antineoplastic Research Potential
This compound has garnered attention in cancer research for its potential antineoplastic activities dntb.gov.uaresearchgate.netnih.gov. Investigations have explored its effects on cancer cells and potential molecular interactions.
Research has utilized in silico methods, such as molecular docking, to investigate the potential interactions of this compound with biological targets relevant to cancer. For instance, molecular docking studies have been performed to analyze the binding modes of this compound with estrogen receptor alpha (ER-α), a key target in breast cancer research biomedres.us. In one study, this compound showed a favorable docking score with ER-α biomedres.us.
Another area of investigation has involved molecular docking against enzymes relevant to metabolic disorders that can be linked to increased cancer risk, such as alpha-amylase, an enzyme involved in carbohydrate metabolism imedpub.com. Molecular docking analysis has been used to study the interaction of this compound with alpha-amylase imedpub.com.
These computational studies provide initial insights into potential molecular targets and mechanisms underlying the observed or predicted antineoplastic potential of this compound nih.govbiomedres.usimedpub.com. Further research, including in vitro and in vivo studies, is necessary to validate these findings and fully elucidate the antineoplastic mechanisms of this compound nih.gov.
The results from molecular docking studies can be summarized in tables, indicating the binding scores or predicted interactions with target proteins.
| Target Protein | Docking Score / Predicted Interaction | Reference |
| Estrogen Receptor Alpha (ER-α) | Favorable docking score | biomedres.us |
| Alpha-Amylase | Analyzed interaction | imedpub.com |
Inhibition of Angiogenesis and Metastasis in Preclinical Cancer Models by this compound
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells, are crucial processes for tumor growth and progression researchgate.net. Inhibiting these processes is a key focus in cancer research researchgate.netuni-mainz.demdpi.com. Preclinical models are used to evaluate the effects of compounds on angiogenesis and metastasis researchgate.netmdpi.com. While the provided search results mention that preclinical studies have been conducted on this compound, including investigations into inhibiting markers of angiogenesis and metastasis in tumor tissues, specific detailed findings or mechanisms were not available uj.ac.za. Research on other compounds has shown that inhibiting pathways involving VEGF, PDGF, MMPs, and inflammatory mediators can suppress angiogenesis and metastasis in preclinical models uni-mainz.demdpi.com.
Other Investigational Biological Activities of this compound
Beyond its potential in cancer research, this compound has also been investigated for other biological activities, including antiviral, antimicrobial, and neurological effects.
Antiviral Research: Mechanisms of Viral Replication Inhibition by this compound (e.g., Neuraminidase inhibition)
This compound has demonstrated antiviral activity, particularly against influenza A virus (IAV) nih.gov. Mechanistic studies have revealed that this compound acts as a potent neuraminidase inhibitor nih.govmdpi.com. Neuraminidase is a viral enzyme essential for the release of newly formed virions from infected cells and the prevention of viral aggregation paho.orgisirv.orgnih.gov. By inhibiting neuraminidase, this compound can directly influence virus release nih.gov. Molecular docking studies suggest that this compound can bind to highly conserved residues in the active sites of neuraminidase, indicating potential effectiveness against various influenza strains and a lower likelihood of drug resistance development nih.gov.
Research findings on the antiviral activity of this compound against different influenza A virus strains are summarized in the table below:
| Influenza A Virus Strain | IC50 Value (µM) |
| A/Puerto Rico/8/34 (H1N1) | 9.19 ± 1.99 nih.gov |
| A/Aichi/2/68 (H3N2) | 23.72 ± 2.51 nih.gov |
| NA-H274Y (H1N1) | 4.64 ± 3.01 nih.gov |
Antimicrobial Research: Mechanisms of Action against Microbial Pathogens by this compound
The search for natural compounds with antimicrobial properties is an ongoing area of research. While general information on antimicrobial plant metabolites and their mechanisms exists, specific details regarding this compound's mechanisms of action against microbial pathogens were not found in the provided search results frontiersin.org. Research on other natural compounds suggests various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with microbial growth pathways frontiersin.orgbg.ac.rs. Further studies are needed to elucidate how this compound might exert antimicrobial effects.
Neurological Research: Cholinesterase Inhibition Mechanisms by this compound
This compound has been identified as a cholinesterase inhibitor researchgate.netnih.govdntb.gov.uagrafiati.com. Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of neurotransmitters like acetylcholine researchgate.netnih.gov. Inhibition of these enzymes is a strategy in the management of neurological conditions such as Alzheimer's disease researchgate.netnih.govexplorationpub.com.
This compound has shown inhibitory activities against both AChE and BChE researchgate.netnih.gov. Research indicates that this compound acts as a non-competitive inhibitor for AChE and an uncompetitive inhibitor for BChE researchgate.netnih.gov. Kinetic analyses have provided insights into its inhibitory potency.
The inhibitory activities and kinetic parameters of this compound against cholinesterases are summarized below:
| Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 0.49 researchgate.netnih.gov | 1.49 researchgate.netnih.gov | Non-competitive researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | 4.20 researchgate.netnih.gov | 2.86 researchgate.netnih.gov | Uncompetitive researchgate.netnih.gov |
Molecular docking studies have provided further insight into the binding mechanisms. For AChE, this compound appears to block substrate entry by forming hydrogen bonds with residues at the entrance of the active site researchgate.netnih.gov. In the case of BChE, molecular docking suggests that this compound docks inside and occupies the active site of the enzyme researchgate.netnih.gov. These findings indicate that this compound interacts differently with the two cholinesterase enzymes.
Structure Activity Relationship Sar Studies of Isocorilagin and Its Derivatives
Correlating Specific Structural Features of Isocorilagin with Observed Biological Activity Profiles
The biological activities of this compound are intrinsically linked to its complex polyphenolic structure. While detailed systematic SAR studies involving extensive series of this compound derivatives are not extensively reported in the provided search results, existing research offers some insights into the structural aspects relevant to its activity.
This compound has been identified as a potent inhibitor of neuraminidase (NA), an enzyme critical for the life cycle of the influenza A virus. nih.gov Studies have shown that this compound exhibits antiviral activity against various influenza A virus strains. nih.gov The ability of this compound to inhibit NA is attributed to its binding to the highly conserved residues in the active sites of the enzyme, suggesting that its core structure possesses features that enable favorable interactions within this binding pocket. nih.gov
Furthermore, this compound has demonstrated inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Research indicates that this compound acts as a non-competitive inhibitor for AChE and an uncompetitive inhibitor for BChE. nih.gov Molecular docking studies suggest that this compound's structure allows it to block substrate entry to the AChE active site through hydrogen bonding interactions. nih.govdntb.gov.ua For BChE, this compound appears to dock inside and occupy the active site. nih.gov These differential binding modes highlight the importance of specific structural elements of this compound in interacting with the distinct active sites of these enzymes.
Computational Approaches in SAR Analysis of this compound (e.g., Molecular Docking, QSAR Modeling)
Computational methods play a significant role in modern SAR analysis and rational drug design by providing insights into molecular interactions and predicting biological activity. frontiersin.orgsilicos-it.bemdpi.com For this compound, molecular docking has been a primary computational tool used to understand its binding to target enzymes. nih.govdntb.gov.uacabidigitallibrary.orgbiomedres.us
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor protein (e.g., neuraminidase, AChE, BChE, estrogen receptor alpha) to form a stable complex. frontiersin.orgcabidigitallibrary.org Docking studies with this compound have provided valuable information:
Against influenza A virus neuraminidase, molecular docking suggested that this compound could bind to conserved residues in the active site, implying potential effectiveness against various strains and a lower likelihood of drug resistance. nih.gov
In studies of cholinesterase inhibition, molecular docking revealed that this compound likely blocks substrate entry to the AChE active site via hydrogen bonding and fully occupies the BChE active site. nih.govdntb.gov.ua
Molecular docking has also been used to evaluate this compound's potential binding to other targets, such as estrogen receptor alpha (ER-α), where it showed favorable docking scores compared to other compounds. cabidigitallibrary.orgbiomedres.usbbrc.in It has also been explored computationally against SARS-CoV-2 targets and Marburg virus protein. researchgate.netresearchgate.netresearchgate.netresearchgate.netjournalagent.com
Molecular docking provides insights into the potential binding modes, key interacting residues, and estimated binding affinities (often expressed as docking scores or binding energies). While docking scores provide a ranking of potential ligands, they are predictions and require experimental validation.
Here is a table summarizing some molecular docking results for this compound against different targets mentioned in the search results:
| Target Protein | Biological Activity Studied | Docking Score / Binding Energy | Key Interactions Mentioned | Source |
| Influenza A Virus Neuraminidase | Antiviral | Not specified | Binding to highly conserved residues in active site | nih.gov |
| Acetylcholinesterase (AChE) | Cholinesterase Inhibition | Not specified | Hydrogen bonding with residues at active site entrance | nih.govdntb.gov.ua |
| Butyrylcholinesterase (BChE) | Cholinesterase Inhibition | Not specified | Occupies the active site | nih.gov |
| Estrogen Receptor Alpha (ER-α) | Anti-breast cancer | -7.901 kJ/mol (-7.90 kJ/mol) | Favorable binding affinity | biomedres.usbbrc.in |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | -7.9 kcal/mol | Favorable binding energy | researchgate.net |
| Marburg Virus VP35 RBD | Antiviral | -7.5 kcal/mol | Does not structurally fit into the binding pocket | journalagent.com |
| ChREBP | NAFLD and T2DM | Favorable values | Potential as promising drug candidate | researchgate.netresearchgate.net |
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.orgmdpi.com These models can then be used to predict the activity of new, untested compounds. While the provided search results mention QSAR in the context of computational approaches in drug discovery and its application to other compound series, there is no specific detailed information on QSAR modeling performed specifically for this compound and its derivatives in these results. mdpi.comcabidigitallibrary.orgresearchgate.netexplorationpub.comnih.gov However, given its polyphenolic nature and diverse reported activities, QSAR studies could be a valuable tool in future research to identify the specific molecular descriptors that are most predictive of its various biological effects.
Computational approaches like molecular docking and QSAR modeling are powerful tools for analyzing the SAR of this compound, guiding the rational design of analogues, and prioritizing compounds for synthesis and experimental testing. frontiersin.orgnih.gov
Analytical and Bioanalytical Methodologies in Isocorilagin Research
Advanced Chromatographic Techniques for Separation, Identification, and Quantification of Isocorilagin (e.g., HPLC-MS, UPLC-DAD)
Chromatographic techniques are fundamental for the separation and analysis of complex mixtures containing natural products like this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography coupled with Diode-Array Detection (UPLC-DAD) are prominent techniques utilized in this domain.
HPLC-MS is a powerful tool that combines the separation capabilities of HPLC with the identification and quantification power of MS. This hyphenated technique is particularly suitable for identifying unknown components within a sample due to the mass spectral data it provides, which can help in structural characterization. measurlabs.commeasurlabs.com It offers high sensitivity and is optimal for precise and reproducible quantitative analyses. measurlabs.com
UPLC-DAD provides advantages such as reduced analysis time, higher resolution, and increased sensitivity compared to traditional HPLC methods. mdpi.com The DAD detector allows for the detection of compounds across a range of wavelengths, providing valuable information for identification and quantification. measurlabs.com While HPLC-MS is generally more sensitive and better for identifying unknown components, HPLC-DAD is effective for quantifying known components when their UV-Vis spectra are available. measurlabs.commeasurlabs.com These chromatographic methods, sometimes coupled with other detectors or mass analyzers, are routinely applied in the analysis of phytochemicals and natural products, which would include compounds like this compound. The structural elucidation of this compound has, in part, been based on its chromatographic properties. researchgate.net
Spectroscopic Characterization Methods for Structural Elucidation and Conformational Analysis of this compound in Research Samples (e.g., NMR, HRMS, CD, DFT, MD calculations)
Spectroscopic techniques are indispensable for determining the structure and conformation of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) spectroscopy, often complemented by computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) calculations, are crucial in this compound research.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. Both 1D and 2D NMR techniques are routinely used for the structural elucidation of natural products. mdpi.com In the context of ellagitannins like corilagin (B190828) and this compound, NMR has been used to investigate their structures in solution. researchgate.net Differences in the anomeric proton's coupling constant in the 1H NMR spectrum have been noted in reports concerning this compound. researchgate.net
HRMS provides accurate mass measurements, allowing for the determination of a compound's elemental composition. This is a critical step in confirming the molecular formula of isolated compounds. mdpi.comresearchgate.net
CD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. Electronic CD (ECD) and Vibrational CD (VCD) provide information about the stereochemistry of a compound. researchgate.net The configuration at the hexahydroxydiphenoyl (HHDP) moiety in reported this compound has been described as R based on CD analysis, showing a negative Cotton effect around 240 nm, consistent with the configuration in corilagin. researchgate.net
Computational methods such as DFT and MD calculations play a significant role in supporting spectroscopic data and providing deeper insights into molecular structure and behavior. DFT can be used to calculate spectroscopic parameters, such as NMR chemical shifts and CD spectra, for proposed structures, allowing for comparison with experimental data to confirm assignments and determine absolute configurations. mdpi.comresearchgate.netcea.frnih.gov MD simulations can provide information about the conformational flexibility of molecules in different environments, which is particularly relevant for understanding the behavior of flexible compounds like ellagitannins. cea.fr Combined DFT and MD calculations have been employed to investigate the structure and conformational transition of corilagin, suggesting that reported this compound might result from a solvent-induced conformational change of corilagin rather than being a distinct diastereoisomer. researchgate.net
Investigation of this compound Metabolism and Metabolite Identification in Preclinical Biological Systems
Understanding the metabolic fate of a compound is essential in preclinical research. Metabolite profiling and identification studies aim to determine how a compound is transformed within a biological system and to identify the resulting metabolites. evotec.comadmescope.comnuvisan.com This is crucial for understanding a compound's pharmacokinetic properties, identifying potential active or toxic metabolites, and assessing potential differences in metabolism across species. evotec.comadmescope.comdovepress.com
Metabolism studies are an integral part of preclinical development, aiding in the safety and efficacy assessments of drug candidates. nuvisan.com High-resolution mass spectrometry (HR-MS) is a key analytical technique used in metabolite identification studies, enabling the semi-quantification of metabolites without the need for radiolabeling in some cases. evotec.comadmescope.com These studies are typically conducted using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples from animal studies. evotec.comadmescope.com The information obtained helps to define metabolic pathways and identify the enzymes responsible for biotransformation. admescope.comdovepress.com While specific data on this compound's metabolism is not provided in the search results, the general principles and techniques for investigating metabolism and identifying metabolites in preclinical biological systems are well-established and would be applied to a natural product like this compound to understand its fate in the body. evotec.comadmescope.comnuvisan.comdovepress.com
Preclinical Pharmacological Research of Isocorilagin
In Vitro Pharmacological Models for Activity Assessment of Isocorilagin
In vitro studies utilize biological components or cells outside their natural environment to assess a compound's direct effects. These models are valuable for identifying potential activities and elucidating molecular mechanisms.
Cell-based Assays and High-Throughput Screening Platforms for this compound Efficacy
Cell-based assays are widely used in drug discovery to evaluate the efficacy of compounds in a relevant biological context. These assays can range in complexity from simple cell viability tests to more intricate analyses of cellular responses and signaling pathways. High-throughput screening (HTS) platforms enable the rapid testing of large libraries of compounds against a specific biological target or cellular phenotype, significantly accelerating the identification of potential drug candidates. evotec.combmglabtech.comwikipedia.orgresearchgate.net
Research has indicated that this compound displays cytotoxicity towards certain human tumor cell lines, such as MCF-7 human breast tumor cells. mdpi.com Additionally, it has been reported to show potent cytotoxicity towards human embryonic lung fibroblast (HELF) cells. mdpi.com
Cell-based assays are crucial for characterizing the activity and safety of potential drugs early in development and can provide information on effective dose ranges. bioagilytix.com They can be used to measure specific cellular events initiated by a drug and are essential for target validation and ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening in the early stages of drug discovery. researchgate.net Advanced cell models, including 3D spheroids, organoids, and co-cultures, as well as primary cells and induced pluripotent stem cells (iPSCs), are employed to provide more physiologically relevant data. pharmaron.comnuvisan.com
Enzyme Inhibition and Receptor Binding Assays for this compound Target Engagement
Enzyme inhibition and receptor binding assays are fundamental in determining how a compound interacts with specific molecular targets. These assays help to understand the compound's mechanism of action and its affinity for biological molecules.
This compound has been investigated for its inhibitory activity against enzymes, particularly cholinesterases. Studies have shown that this compound can act as a cholinesterase inhibitor. researchgate.netdntb.gov.uamdpi.comej-chem.orgresearchgate.net Specifically, research on Phyllanthus niruri extracts, which contain this compound, has indicated potential inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net Molecular docking studies suggest that this compound may bind to the active site of AChE, potentially blocking substrate entry. researchgate.net
Furthermore, in silico molecular docking studies have explored the interaction of this compound with other protein targets, such as estrogen receptor alpha (ER-α) and pancreatic alpha-amylase. biomedres.usbiomedres.usimedpub.com In one study, this compound showed a favorable docking score with estrogen receptor alpha. biomedres.usbiomedres.us Another study investigating interactions with alpha-amylase found that this compound also exhibited docking interactions, although other compounds tested showed higher docking scores with this enzyme. imedpub.com
Enzyme inhibition assays, including those for cytochrome P450 (CYP) enzymes and UDP glucuronosyltransferase (UGT) enzymes, are vital for understanding a drug's metabolism and potential for drug-drug interactions. nuvisan.comcriver.com These assays determine if a compound interferes with enzyme activity, which can alter drug exposure. nuvisan.com
In Vivo Animal Models for Efficacy and Mechanistic Studies of this compound
In vivo studies involve administering the compound to living animals to evaluate its effects within a complex biological system. These studies provide crucial information on efficacy, pharmacokinetics, and potential mechanisms of action in a more physiologically relevant setting.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of this compound in Animal Models
Pharmacokinetic (PK) studies in animals characterize how a compound is absorbed, distributed, metabolized, and excreted (ADME). bienta.netbioivt.comeuropa.eu Pharmacodynamic (PD) studies examine the biochemical and physiological effects of the compound and its mechanism of action. bienta.neteuropa.eu Combined PK/PD studies help to correlate drug exposure with its effects.
The provided information mentions the relevance of pharmacokinetic and pharmacodynamic studies in understanding the behavior of compounds, including natural products like those found in Phyllanthus emblica, which contains this compound. scispace.comresearchgate.net These studies are important for assessing absorption/elimination dynamics, biodistribution, metabolism, and excretion. bienta.net
Data Tables
Based on the search results, a data table summarizing some of the in vitro findings for this compound can be constructed:
| Assay Type | Target/Cell Line | Observed Activity | Reference |
| Cell-based Assay | MCF-7 human breast tumor cells | Cytotoxicity | mdpi.com |
| Cell-based Assay | HELF human embryonic lung fibroblasts | Potent Cytotoxicity | mdpi.com |
| Enzyme Inhibition (in silico) | Estrogen receptor alpha (ER-α) | Favorable docking interaction | biomedres.usbiomedres.us |
| Enzyme Inhibition (in silico) | Pancreatic Alpha-Amylase | Docking interaction | imedpub.com |
| Enzyme Inhibition (in vitro) | Acetylcholinesterase (AChE) | Inhibitory activity (from P. niruri extract) | researchgate.netresearchgate.net |
| Enzyme Inhibition (in vitro) | Butyrylcholinesterase (BChE) | Inhibitory activity (from P. niruri extract) | researchgate.netresearchgate.net |
| Immunomodulatory Activity | Mice splenocytes | Significant stimulatory activities | mdpi.com |
Future Directions and Emerging Research Challenges for Isocorilagin
Advancements in Biosynthetic Engineering for Sustainable Isocorilagin Production
The sustainable production of complex natural products like this compound is a significant research challenge. While direct information on this compound's specific biosynthetic engineering is limited in the provided context, the broader field of natural product biosynthesis is seeing advancements that could be applied. Elucidating the biosynthetic pathways of various natural products, including ellagitannins, is foundational for enabling heterologous production researchgate.netnih.gov. Metabolic engineering and synthetic biology are emerging as key strategies for developing environmentally friendly biosynthetic routes and creating efficient cellular factories for high-value compounds nih.gov. Microorganisms such as Escherichia coli and yeast are being explored as potential chassis organisms for the production of diverse natural products nih.gov. Applying these principles to this compound would involve identifying and engineering the specific enzymes and genetic pathways responsible for its synthesis in plants, potentially enabling its production in controlled and scalable microbial or plant cell systems. This could offer a more sustainable alternative to extraction from natural sources, which can be limited by geographical availability and environmental factors.
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Bioactivity
Developing efficient synthetic routes for complex molecules like this compound and exploring derivatization strategies are crucial for potentially enhancing its bioactivity and improving its pharmacological properties. Total synthesis efforts for related ellagitannins have highlighted the complexities involved, particularly in forming key structural features like the hexahydroxydiphenoyl (HHDP) bridge through methods such as intramolecular aryl-aryl coupling researchgate.netacs.org. Novel synthetic methodologies, including those involving C-H activation, are continually being developed to access intricate molecular structures researchgate.net. Retrosynthetic planning approaches are also becoming more sophisticated, aiding in the design of efficient synthesis pathways nih.gov.
Chemical derivatization is a widely used technique to modify natural products, often to improve their analytical detection or enhance their biological activities. In the analysis of natural active triterpenoids, for instance, derivatization strategies targeting hydroxyl and carboxyl groups using reagents like acid chlorides, rhodamines, and isocyanates have been employed to enhance detection sensitivity and ionization efficiency in techniques like HPLC and mass spectrometry nih.govxjtu.edu.cnmdpi.com. While specific derivatization strategies for this compound aimed at enhancing bioactivity are not detailed, applying similar chemical modification techniques to its hydroxyl-rich structure could lead to derivatives with improved potency, bioavailability, or altered targeting capabilities.
Deeper Elucidation of this compound's Interconnected Signaling Pathways and Systems-Level Effects
To gain a holistic understanding of this compound's actions, future research needs to move beyond studying individual pathways in isolation. This necessitates the application of systems biology approaches that can analyze the complex interplay of thousands of molecules simultaneously nih.govfrontiersin.orgfrontiersin.orgoatext.com.
Development of Targeted Delivery Systems for this compound in Preclinical Settings
To maximize the therapeutic potential of this compound and minimize potential off-target effects, the development of targeted delivery systems is a critical future direction, particularly in preclinical research. Targeted drug delivery systems, often utilizing nanoparticles such as polymeric or zinc oxide nanoparticles, are being explored for natural bioactive compounds to enhance their specificity and improve their bioavailability in preclinical models ejcmpr.comresearchgate.netmdpi.com. These systems are designed to facilitate the directed transport of therapeutic agents to specific tissues or cells, which can improve therapeutic efficacy and potentially reduce systemic toxicity researchgate.net. Polymeric nanoparticles like PLGA have been used for both targeted and non-targeted delivery, showing promise in improving intracellular drug release and reducing side effects mdpi.com. Modifying the surface of nanoparticles with substances like poly(ethylene glycol) (PEG) can extend their circulation time in the bloodstream and enable targeted accumulation in desired tissues mdpi.com. While targeted delivery systems specifically for this compound are not yet widely reported, applying these advanced nanotechnological approaches could significantly enhance its therapeutic application in various disease models during preclinical evaluation.
Integration of Systems Biology and Omics Approaches for Holistic this compound Research
The integration of systems biology and various omics approaches is fundamental for achieving a holistic understanding of this compound's biological effects. Systems biology aims to analyze complex biological systems within a comprehensive framework frontiersin.orgfrontiersin.orgoatext.com. The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, allows for the simultaneous measurement and analysis of a vast number of biological molecules nih.govfrontiersin.orgfrontiersin.orgoatext.com.
By integrating data from multiple omics layers, researchers can gain detailed insights into how this compound interacts with the genome, influences gene expression, modulates protein activity, and alters metabolic profiles. This multi-omics approach can reveal interconnected biological processes and signaling networks affected by this compound, providing a more complete picture than traditional reductionist methods frontiersin.orgfrontiersin.org. Computational tools and bioinformatics are essential for processing and interpreting the large datasets generated by omics technologies, enabling the identification of novel biomarkers and biological associations related to this compound's activity frontiersin.orgfrontiersin.orgoatext.com. This integrated approach is crucial for uncovering the full spectrum of this compound's effects and identifying its primary molecular targets and downstream consequences within complex biological systems.
Identification and Addressing of Key Research Gaps and Unexplored Biological Areas for this compound
Despite the growing interest in this compound, several key research gaps and unexplored biological areas remain. Based on the current available information, specific advancements in the biosynthetic engineering of this compound for scalable and sustainable production require further investigation. While general progress in natural product biosynthesis is relevant, dedicated research on this compound's pathway and potential host organisms for heterologous expression is needed. Similarly, the exploration of novel synthetic routes and targeted derivatization strategies specifically designed to enhance this compound's bioactivity and improve its pharmacological profile is an area ripe for research.
Q & A
Q. What methodological approaches are recommended for isolating isocorilagin from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. For example, Phyllanthus emblica extracts are fractionated using column chromatography (silica gel or Sephadex LH-20), with this compound identified via HPLC-DAD or LC-MS . Gradient elution protocols (e.g., 0.1% formic acid in water/acetonitrile) improve resolution. Purity validation requires NMR (¹H/¹³C) and comparison with reference standards.
Q. Which in vitro assays are most reliable for studying this compound’s antioxidant properties?
Standard assays include DPPH radical scavenging, FRAP, and ORAC. For mechanistic insights, combine these with cellular models (e.g., H2O2-induced oxidative stress in HepG2 cells). Quantify ROS reduction via fluorescence probes (e.g., DCFH-DA) and validate with Western blotting for Nrf2/Keap1 pathways. Ensure assay conditions (pH, incubation time) align with this compound’s stability profile .
Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?
Document extraction protocols (solvent ratios, temperature) and purity thresholds (≥95% by HPLC). Use authenticated plant materials (voucher specimens deposited in herbariums) and report batch-to-batch variability. For cell-based assays, include positive controls (e.g., ascorbic acid) and specify passage numbers/culture conditions to mitigate biological variability .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
High-resolution mass spectrometry (HRMS) confirms molecular formula (C₃₄H₂₄O₂₂), while ¹H/¹³C NMR identifies signature peaks (e.g., anomeric protons of galloyl groups at δ 5.5–6.5 ppm). Compare data with published spectra in repositories like PubChem (CID 10077799). For stereochemical analysis, employ 2D NMR (COSY, HSQC) .
Q. What are the key considerations when designing dose-response experiments for this compound?
Use logarithmic concentration ranges (e.g., 1–100 μM) to capture EC₅₀/IC₅₀ values. Pre-test solubility in DMSO/PBS and include vehicle controls. For in vivo studies, align doses with pharmacokinetic data (if available) and monitor toxicity via ALT/AST levels. Report inter-experiment variability using SEM or confidence intervals .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pro-apoptotic vs. anti-inflammatory effects be resolved?
Context-dependent effects may arise from cell type-specific signaling (e.g., NF-κB inhibition in macrophages vs. p53 activation in cancer cells). Conduct dual-reporter assays (e.g., luciferase-based NF-κB and p53 activity) under identical conditions. Use transcriptomics (RNA-seq) to identify pathway crosstalk and validate with selective kinase inhibitors .
Q. What strategies optimize molecular docking protocols for studying this compound-protein interactions?
Use flexible docking algorithms (e.g., Glide SP/XP in Schrödinger) to account for ligand conformational changes. Validate poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with mutagenesis data (e.g., ER-α ligand-binding domain mutants) .
Q. How should researchers address batch variability in this compound’s pharmacokinetic profiles?
Implement LC-MS/MS methods with deuterated internal standards (e.g., this compound-d4) to quantify plasma/tissue levels. Monitor metabolites (e.g., ellagic acid) via MRM transitions. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in bioavailability studies .
Q. What multi-omics approaches elucidate this compound’s mechanisms in complex diseases like cancer?
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-QTOF) from treated vs. control samples. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify convergent nodes (e.g., AMPK/mTOR). Validate findings with CRISPR-Cas9 knockouts of top candidate genes .
Q. How can researchers design robust studies to evaluate this compound’s synergism with chemotherapeutics?
Apply Chou-Talalay combination index (CI) analysis in dose-matrix assays (e.g., 5×5 concentrations). Use Bliss independence models to distinguish additive vs. synergistic effects. Validate in vivo using xenograft models with staggered dosing schedules. Include pharmacokinetic interaction assays (CYP450 inhibition) to rule out metabolic interference .
Key Methodological Notes
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality in conflicting studies .
- Experimental Reproducibility : Follow ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data .
- Ethical Compliance : For human cell lines, provide IRB approval and donor consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
